2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide
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Overview
Description
2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a sulfamoyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the fluorine atom, methoxyphenyl group, and sulfamoyl group through various chemical reactions. Common reagents used in these steps include fluorinating agents, methoxyphenyl derivatives, and sulfamoyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide include other benzamide derivatives with different substituents, such as:
- 2-Fluoro-N-(2-hydroxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide
- 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-ethylcyclohexyl)sulfamoyl)benzamide
- 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)carbamoyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H25FN2O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylcyclohexyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C21H25FN2O4S/c1-14-7-9-15(10-8-14)24-29(26,27)16-11-12-18(22)17(13-16)21(25)23-19-5-3-4-6-20(19)28-2/h3-6,11-15,24H,7-10H2,1-2H3,(H,23,25) |
InChI Key |
ORFQDDIVRNOABG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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